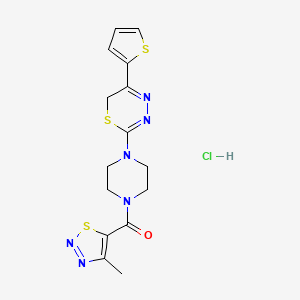
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C15H17ClN6OS3 and its molecular weight is 428.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-methyl-1,2,3-thiadiazol-5-yl)(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)methanone hydrochloride (CAS Number: 1351620-87-5) is a complex organic molecule that incorporates multiple heterocyclic moieties known for their diverse biological activities. The presence of thiadiazole and thiophene rings within its structure suggests potential pharmacological applications, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇ClN₆OS₃ |
| Molecular Weight | 429.0 g/mol |
| CAS Number | 1351620-87-5 |
| Structure | Structure |
Antimicrobial Activity
Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. Compounds containing the 1,3,4-thiadiazole scaffold have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 1.95−15.62μg/mL for similar derivatives against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The structural components of this compound suggest potential anticancer activities. Thiadiazole derivatives have been explored for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The presence of the piperazine moiety may enhance these effects by improving bioavailability and target specificity .
Neuropharmacological Effects
Some studies have indicated that thiadiazole derivatives can exhibit neuropharmacological properties. For example, compounds with similar structures have been investigated for their effects on neurotransmitter systems, potentially offering therapeutic avenues for conditions such as anxiety and depression .
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of 1,3,4-thiadiazole derivatives against S. aureus and E. coli. The most active compound demonstrated an MIC significantly lower than standard antibiotics, suggesting a promising alternative for treating resistant bacterial strains .
- Cytotoxicity Against Cancer Cell Lines : In vitro assays showed that certain thiadiazole derivatives induced cytotoxicity in human cancer cell lines (e.g., HeLa and MCF-7), with IC50 values indicating effective dose ranges .
Eigenschaften
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(5-thiophen-2-yl-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6OS3.ClH/c1-10-13(25-19-16-10)14(22)20-4-6-21(7-5-20)15-18-17-11(9-24-15)12-3-2-8-23-12;/h2-3,8H,4-7,9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMXVJXZMQNSNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=NN=C(CS3)C4=CC=CS4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














